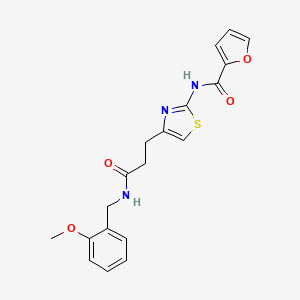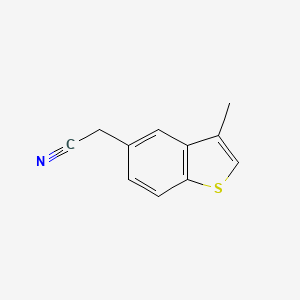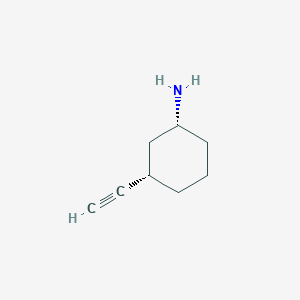![molecular formula C14H21N3O2 B2677616 2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol CAS No. 101777-83-7](/img/structure/B2677616.png)
2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol” appears to contain a benzimidazole ring, which is a fused benzene and imidazole ring, and an ethanol group, which is a two-carbon alcohol. The benzimidazole group is a common motif in many pharmaceutical drugs and has a wide range of biological activities .
Molecular Structure Analysis
The benzimidazole ring system is aromatic and planar, which could contribute to the compound’s stability and possibly allow it to participate in pi-pi stacking interactions. The presence of the ethanol group could make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its benzimidazole and ethanol groups. It might be soluble in polar solvents due to the presence of the polar ethanol group .Scientific Research Applications
Antibacterial Activity
EBIEA has been investigated for its antibacterial potential. Researchers have synthesized derivatives of EBIEA and evaluated their efficacy against bacterial strains. These compounds show promise in inhibiting bacterial growth and could be explored further for drug development .
Cytotoxicity and Anticancer Properties
Studies have explored the cytotoxic effects of EBIEA derivatives on cancer cells. Specifically, compounds derived from EBIEA exhibit cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Further investigations are needed to understand the underlying mechanisms and optimize their use in cancer therapy .
Free Radical Scavenging (Antioxidant) Activity
EBIEA derivatives have demonstrated antioxidant properties. In particular, compound 14 exhibits significant activity against the ABTS radical cation, suggesting potential as an antioxidant agent. These findings could contribute to the development of novel antioxidants .
Hydrogen Bonding and Molecular Docking
Computational studies involving molecular docking have revealed interesting interactions between EBIEA derivatives and specific amino acids in binding pockets. For instance, compound 24 forms stable hydrogen bonds with Arg184 and Lys179. These insights provide valuable information for drug design and optimization .
Heterocyclic Chemistry
EBIEA derivatives serve as key intermediates for synthesizing novel heterocyclic compounds. Researchers have explored their reactivity with various reagents, leading to the formation of diverse heterocyclic structures. These compounds could find applications in materials science, catalysis, and drug discovery .
Biological Screening and Cell Viability
In addition to their cytotoxic effects, EBIEA derivatives have been tested against different cell lines (VERO, MCF-7, WI-38, and HepG2). Compounds 9, 11, 15, 16, 22, 23, 24, and 25 exhibit varying levels of activity against these cell lines. Notably, compound 14 stands out with potent ABTS activity and strong antitumor effects .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(1-ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16(7-9-18)8-10-19/h3-6,18-19H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXWTAZNKLPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Ethylbenzimidazol-2-yl)methyl-(2-hydroxyethyl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3AS,6aS)-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B2677542.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2677543.png)
![N-[(2R,3R)-1-(2-Chloropropanoyl)-2-(2-methoxyphenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2677545.png)
![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2677546.png)


![9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2677550.png)
![N-(4-bromophenyl)-2-((6-ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2677552.png)
![6-Bromospiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2677553.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-5-phenylpentane-1,5-dione](/img/structure/B2677554.png)
